3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea
Description
This compound is a urea derivative featuring a phenylcarbamoyl group and a polyethylene glycol (PEG)-like ethoxy chain. Its structure includes a central urea core (N-C(=O)-N) flanked by aromatic and flexible ethoxy substituents, which may confer solubility and hydrogen-bonding capabilities. The compound was synthesized using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material, as described in a European patent application . Key analytical data include:
Properties
IUPAC Name |
1-phenyl-3-[2-[2-[2-(phenylcarbamoylamino)ethoxy]ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-19(23-17-7-3-1-4-8-17)21-11-13-27-15-16-28-14-12-22-20(26)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYXJPMKMLZJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCOCCOCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including data tables and case studies, focusing on its biological activity.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is , and it features a phenylcarbamoyl moiety, which is significant for its interaction with biological targets.
Research indicates that compounds with similar structural motifs often interact with specific biological pathways, potentially influencing cellular mechanisms such as apoptosis, cell proliferation, and signal transduction. The urea group in this compound may act as a hydrogen bond donor, facilitating interactions with target proteins.
Anticancer Activity
Studies have shown that derivatives of urea compounds can exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (BEAS-2B) cells. Notably, certain analogs have shown IC50 values below 1 µM, indicating potent activity against these cell lines .
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| U1 | MDA-MB-231 | <1 | Induces apoptosis via mitochondrial pathway |
| U2 | MDA-MB-231 | <1 | Alters cell morphology and viability |
| A3 | BEAS-2B | >100 | Non-selective; does not affect viability |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been evaluated against various pathogens. For example, derivatives have shown varying degrees of activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 510 µM to 2273 µM for different derivatives .
Table 2: Antimicrobial Activity of Urea Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 5a | M. avium subsp. paratuberculosis | 510.29 |
| 5g | M. smegmatis | 127.00 |
| 5d | S. aureus | Not specified |
Case Studies
A recent study investigated the structure-activity relationship (SAR) of urea derivatives, emphasizing the importance of lipophilicity in enhancing antimicrobial activity. Compounds with higher lipophilicity exhibited better efficacy against tested pathogens .
Another notable case involved the evaluation of a series of phenylcarbamoyl derivatives, which revealed that electron-withdrawing substituents significantly influenced their biological activities. For instance, derivatives with trifluoromethyl groups showed enhanced cytotoxicity compared to those with less electronegative substituents .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Both the target compound and patent analogues use tert-butyl carbamate intermediates, suggesting shared synthetic pathways for PEG-like derivatives .
- Polarity vs. Lipophilicity : The urea derivative’s HPLC retention time (1.01 minutes) indicates higher polarity than fluorinated analogues, which would exhibit longer retention due to fluorophilicity.
- Bioactivity Potential: Urea derivatives are known protease inhibitors or kinase modulators, whereas fluorinated compounds often target lipid-rich environments (e.g., membranes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
